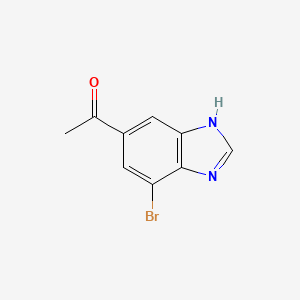
1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.06868 . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone typically involves the reaction of 7-bromo-1H-benzoimidazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research on this compound focuses on its potential use in treating various diseases, including infections and cancer. It is also investigated for its role in modulating biological pathways and molecular targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone can be compared with other benzimidazole derivatives, such as:
1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethanone: This compound has similar structural features but includes a fluorine atom, which may alter its biological activity and chemical reactivity.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: This derivative includes additional functional groups that may enhance its antimicrobial activity and potential as a therapeutic agent.
Benzimidazole-5-carboxylic acid: This compound has a carboxylic acid group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly impact its chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(7-bromo-3H-benzimidazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-2-7(10)9-8(3-6)11-4-12-9/h2-4H,1H3,(H,11,12) |
InChI Key |
UKHFGZZOQHARPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)Br)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















